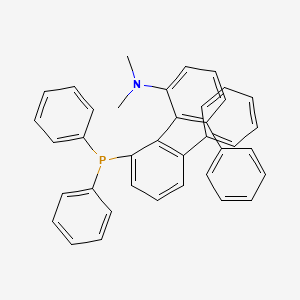
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline is a complex organic compound that features a phosphanyl group and multiple phenyl groups. Compounds of this nature are often used in various fields of chemistry due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline typically involves multi-step organic reactions. A common approach might include:
Formation of the phosphanyl group: This can be achieved through the reaction of a suitable phosphine precursor with a halogenated aromatic compound.
Coupling reactions: The phenyl groups can be introduced through Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids or stannanes.
Amine functionalization: The N,N-dimethylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions could target the aromatic rings or the phosphanyl group, depending on the reagents used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with phosphanyl groups are often used as ligands in transition metal catalysis, facilitating various organic transformations.
Materials Science: These compounds can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biology and Medicine
Drug Development: The unique structural features of the compound might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: The compound could be used as a probe in biological studies to investigate cellular processes.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline would depend on its specific application. In catalysis, it might act as a ligand, coordinating to a metal center and facilitating the activation of substrates. In biological systems, it could interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand used in many catalytic processes.
N,N-Dimethylaniline: A basic aromatic amine used in dye synthesis and as a precursor in organic synthesis.
Uniqueness
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline is unique due to its combination of a phosphanyl group with multiple phenyl groups and an amine functionality. This combination can provide unique reactivity and binding properties, making it valuable in specialized applications.
Propriétés
Formule moléculaire |
C38H32NP |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline |
InChI |
InChI=1S/C38H32NP/c1-39(2)35-27-15-25-33(29-17-7-3-8-18-29)37(35)38-34(30-19-9-4-10-20-30)26-16-28-36(38)40(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |
Clé InChI |
ROPKWCXZJWSNPR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1C2=C(C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


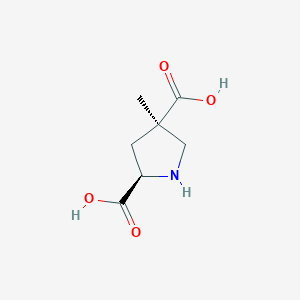
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)

![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)
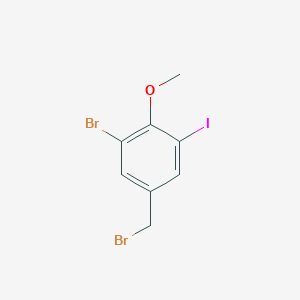
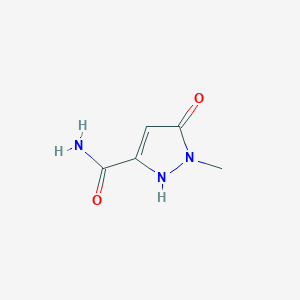
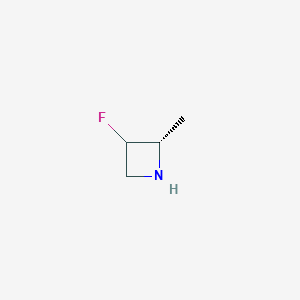
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
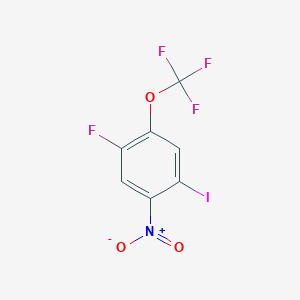
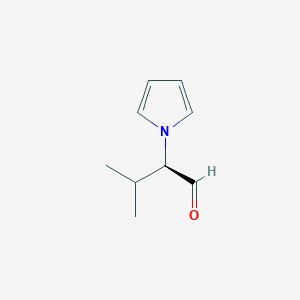
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
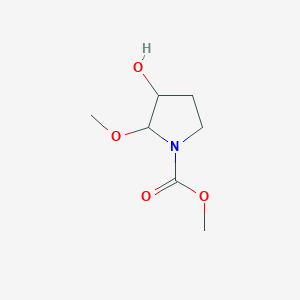
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
